N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring, a dimethylaminoethyl group, and an oxanyl group, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene-1-carboxamide core. This is followed by the introduction of the dimethylaminoethyl group and the oxanyl group through various chemical reactions. Common reagents used in these steps include dimethylamine, oxirane, and naphthalene derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. Industrial production often employs advanced techniques such as automated reactors, in-line monitoring, and purification systems to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenated reagents, acids, or bases; conditions vary based on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield naphthalene-1,4-dicarboxylic acid derivatives, while reduction could produce amine-functionalized naphthalene compounds .
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a photoinitiator, it absorbs light energy and undergoes a photochemical reaction that generates free radicals, initiating polymerization. In biological systems, its fluorescence properties enable it to bind to specific biomolecules, allowing for imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Shares a similar naphthalene core but differs in the functional groups attached, leading to variations in reactivity and applications.
2-(dimethylamino)ethyl methacrylate: Contains a dimethylaminoethyl group but lacks the naphthalene ring, resulting in different chemical properties and uses.
Uniqueness
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide is unique due to its combination of functional groups, which confer distinct photochemical and fluorescent properties. This makes it particularly valuable in applications requiring precise control over polymerization and imaging .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-21(2)12-13-22(17-10-14-24-15-11-17)20(23)19-9-5-7-16-6-3-4-8-18(16)19/h3-9,17H,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRKGQXXJCYMPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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